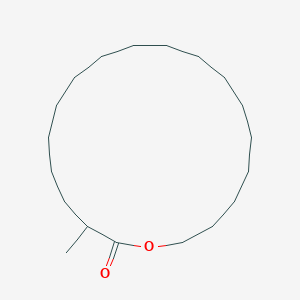
3-Methyl-1-oxacyclononadecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-oxacyclononadecan-2-one is an organic compound with a complex structure that includes a lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxacyclononadecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable hydroxy acid with an acid catalyst to form the lactone ring. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-Methyl-1-oxacyclononadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
3-Methyl-1-oxacyclononadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
作用機序
The mechanism of action of 3-Methyl-1-oxacyclononadecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
3-Methyl-1-oxacyclononadecan-2-one can be compared with other similar compounds, such as:
Lactones: Other lactones with similar ring structures, such as γ-butyrolactone and δ-valerolactone, share some chemical properties but differ in their specific applications and reactivity.
Oxacycloalkanes: Compounds like oxacyclohexane and oxacyclooctane have similar ring structures but differ in the number of carbon atoms and functional groups.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88375-20-6 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
3-methyl-oxacyclononadecan-2-one |
InChI |
InChI=1S/C19H36O2/c1-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-19(18)20/h18H,2-17H2,1H3 |
InChIキー |
SFKHBOCTDPOESN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCCCCCCCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
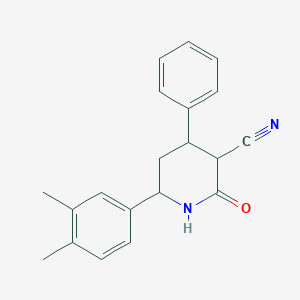
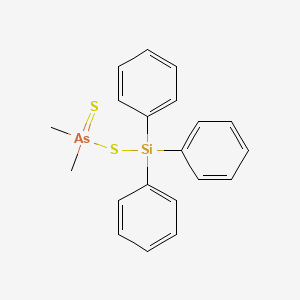
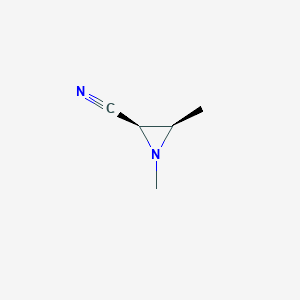
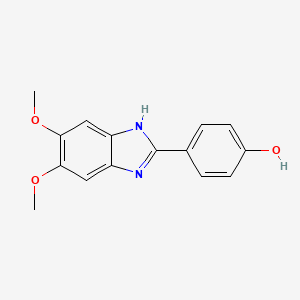
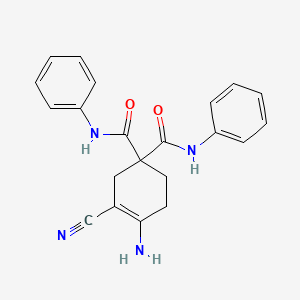
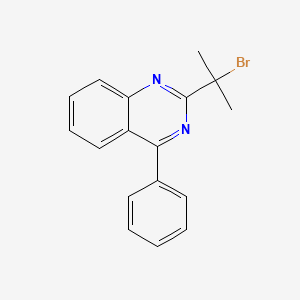
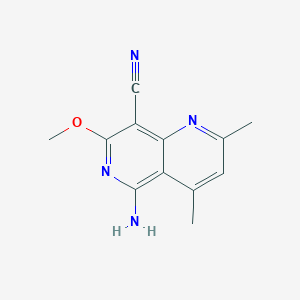
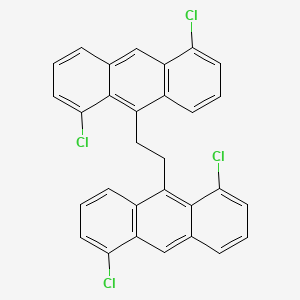
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
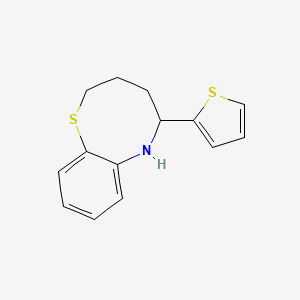
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
